Moderate ALDH2 Inhibition Profile of 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine Compared to Clinical and Tool Compounds
In a standardized enzymatic assay measuring the reduction of dehydrogenase activity, 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine inhibited full-length recombinant human ALDH2 with an IC50 of 4.60 µM [1]. This places its potency in a moderate range, distinct from both highly potent clinical candidates like CVT-10216 (IC50 = 0.029 µM) and weaker, naturally occurring inhibitors such as quercetin (IC50 = 26.50 µM) [2]. It is comparable in magnitude to the inhibition observed with the clinically used drug disulfiram (IC50 = 1.45 µM) [2] and the tool compound Aldi-2 (IC50 = 6.4 µM) .
| Evidence Dimension | Inhibition of human ALDH2 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 4.60 µM (4600 nM) |
| Comparator Or Baseline | CVT-10216 (IC50 = 0.029 µM), Disulfiram (IC50 = 1.45 µM), Aldi-2 (IC50 = 6.4 µM), Quercetin (IC50 = 26.50 µM) |
| Quantified Difference | ~159-fold less potent than CVT-10216; ~3.2-fold less potent than disulfiram; ~1.4-fold more potent than Aldi-2; ~5.8-fold more potent than quercetin |
| Conditions | Inhibition of full-length recombinant human ALDH2 expressed in E. coli, assessed by measuring NAD(P)H production |
Why This Matters
This moderate potency profile distinguishes it from highly optimized inhibitors, making it a potentially useful starting point for SAR studies where extreme potency is not the primary objective or could be a liability due to off-target effects.
- [1] BindingDB. (2023). Entry BDBM50236910 / CHEMBL4083412. Affinity data for ALDH2 inhibition. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236910 View Source
- [2] Scientific Reports. (2023). Inhibition of ALDH2 by quercetin glucuronide suggests a new hypothesis to explain red wine headaches. Retrieved from https://www.nature.com/articles/s41598-023-47741-1 View Source
